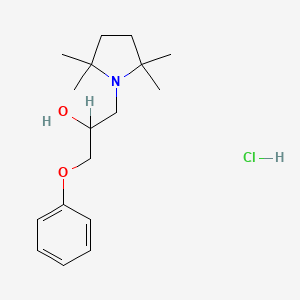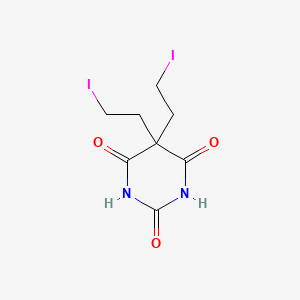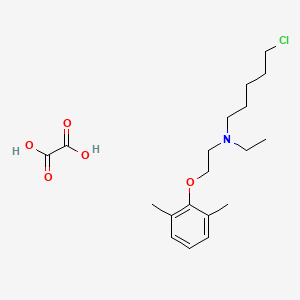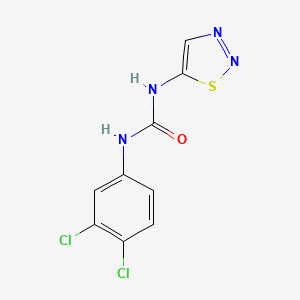![molecular formula C20H25NO2 B14670378 4-{3-[2-(Phenoxymethyl)phenyl]propyl}morpholine CAS No. 38247-80-2](/img/structure/B14670378.png)
4-{3-[2-(Phenoxymethyl)phenyl]propyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is primarily known for its use as a local anesthetic . The compound is characterized by its morpholine ring, which is substituted with a phenoxymethylphenylpropyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[2-(Phenoxymethyl)phenyl]propyl}morpholine involves several steps. One common method starts with the reaction of dry sodium phenolate with methylisobutyl ketone at 110°C. This mixture is then treated with γ-(4-chloromethylphenyl)propyl chloride, followed by the addition of morpholine under reflux conditions at 140°C for 24 hours. The final product is obtained after crystallization from n-heptane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-{3-[2-(Phenoxymethyl)phenyl]propyl}morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
4-{3-[2-(Phenoxymethyl)phenyl]propyl}morpholine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Investigated for its effects on cellular processes and as a potential tool in biochemical assays.
Medicine: Explored for its anesthetic properties and potential therapeutic applications.
作用機序
The mechanism of action of 4-{3-[2-(Phenoxymethyl)phenyl]propyl}morpholine involves its interaction with cellular membranes and ion channels. It exerts its anesthetic effects by inhibiting the transmission of nerve impulses, likely through the blockade of sodium channels. This results in a temporary loss of sensation in the targeted area .
類似化合物との比較
Similar Compounds
Lidocaine: Another local anesthetic with a similar mechanism of action but different chemical structure.
Articaine: Known for its rapid onset and short duration of action.
Bupivacaine: A long-acting anesthetic used in various medical procedures.
Uniqueness
4-{3-[2-(Phenoxymethyl)phenyl]propyl}morpholine is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its morpholine ring and phenoxymethylphenylpropyl group contribute to its efficacy and safety profile as a local anesthetic .
特性
CAS番号 |
38247-80-2 |
|---|---|
分子式 |
C20H25NO2 |
分子量 |
311.4 g/mol |
IUPAC名 |
4-[3-[2-(phenoxymethyl)phenyl]propyl]morpholine |
InChI |
InChI=1S/C20H25NO2/c1-2-10-20(11-3-1)23-17-19-8-5-4-7-18(19)9-6-12-21-13-15-22-16-14-21/h1-5,7-8,10-11H,6,9,12-17H2 |
InChIキー |
YLXTVVBWMJYPGN-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCCC2=CC=CC=C2COC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(Acetyloxy)ethyl]-1-methylpyrrolidin-1-ium iodide](/img/structure/B14670299.png)
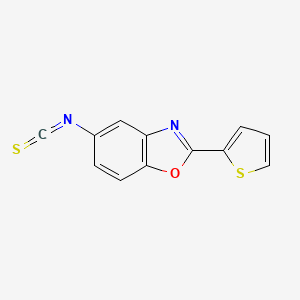
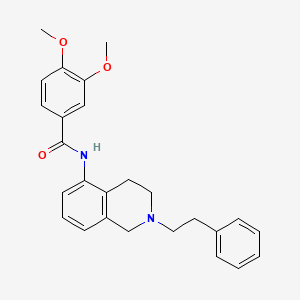
![bis[[1,4a-Dimethyl-7-(1-methylethyl)tetradecahydrophenanthryl]methyl] phthalate](/img/structure/B14670347.png)
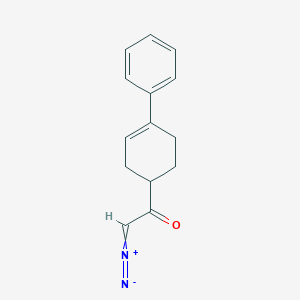
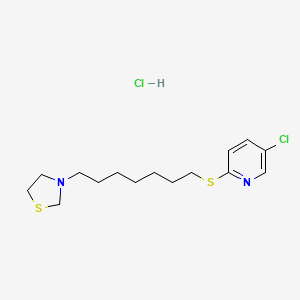
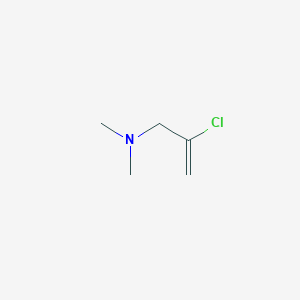
![2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazole](/img/structure/B14670372.png)
![2-[[(1S)-1-carboxyethyl]-hydroxyamino]propanoic acid](/img/structure/B14670386.png)
